Praseodymium(III) nitrate hexahydrate

Thermal analysis Solid-state chemistry Oxide synthesis

Praseodymium(III) nitrate hexahydrate delivers measurable performance advantages over generic lanthanide nitrates. Its distinct ionic radius and f-electron configuration produce lower SOFC cathode polarization resistance—0.05 Ω·cm² vs. 0.1 Ω·cm² for Nd-based perovskites—and high C₂ selectivity in oxidative methane coupling unmatched by cerium nitrate. The hexahydrate form provides controlled low-temperature decomposition (~100 °C) for reproducible Pr₆O₁₁ nanoparticle synthesis. Available in 99.9% (trace metals) and 99.99% (trace rare earth metals) grades, this hygroscopic green crystalline salt enables precision doping, infiltration, and catalyst development. Verify your purity requirement before ordering, as the hydration state directly influences decomposition kinetics critical to material performance.

Molecular Formula H3NO4Pr
Molecular Weight 221.936 g/mol
CAS No. 15878-77-0
Cat. No. B106675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium(III) nitrate hexahydrate
CAS15878-77-0
Molecular FormulaH3NO4Pr
Molecular Weight221.936 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].O.[Pr]
InChIInChI=1S/HNO3.H2O.Pr/c2-1(3)4;;/h(H,2,3,4);1H2;
InChIKeyBSADMQVUNMHWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium(III) Nitrate Hexahydrate (CAS 15878-77-0): Technical Baseline and Procurement Considerations


Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O, CAS 15878-77-0, MW 435.01) is a green, hygroscopic crystalline salt belonging to the lanthanide trinitrate hydrate class. It exhibits high solubility in water and polar organic solvents (alcohols, amines, ethers, acetonitrile) and a density of 2.233 g/cm³ . The compound serves as a praseodymium ion source for synthesizing Pr-doped materials, oxides, and perovskites, with a thermal decomposition onset temperature of approximately 100 °C . Commercially available purity grades include 99.9% (trace metals basis) and 99.99% (trace rare earth metals basis), enabling selection based on end-use sensitivity . Key applications span solid oxide fuel cell (SOFC) cathodes, oxidation catalysis, optical glass pigmentation, and nanoparticle precursor synthesis [1].

Why Generic Substitution Fails: Critical Functional Differences Between Praseodymium(III) Nitrate Hexahydrate and Other Lanthanide Nitrates


Lanthanide nitrates cannot be arbitrarily interchanged due to fundamental differences in ionic radius, f-electron configuration, and redox behavior that govern precursor reactivity, decomposition kinetics, and final material performance. Praseodymium occupies a specific position in the lanthanide series that yields distinct thermal decomposition activation energies relative to yttrium and gadolinium nitrates [1], different catalytic selectivity profiles compared to lanthanum, cerium, and samarium oxide derivatives [2], and measurable extraction equilibrium differences versus its nearest neighbor neodymium [3]. The hexahydrate hydration state specifically influences low-temperature decomposition pathways compared to alternative hydrate forms. In solid oxide fuel cell cathodes, Pr-derived oxides produce lower polarization resistance than multiphase Nd-based perovskites under identical conditions [4]. These quantifiable distinctions preclude simple replacement without compromising target performance metrics.

Praseodymium(III) Nitrate Hexahydrate (15878-77-0): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Thermal Decomposition Activation Energy Comparison: Praseodymium Nitrate vs. Yttrium and Gadolinium Nitrates

The apparent activation energy for thermal decomposition of praseodymium nitrate is significantly higher than that of yttrium nitrate and gadolinium nitrate, indicating a more thermally robust decomposition pathway that affects oxide formation kinetics [1]. This higher energy barrier translates to distinct calcination requirements for oxide production and may influence the defect chemistry of resulting Pr₆O₁₁ compared to Y₂O₃ or Gd₂O₃ derived from the respective nitrates.

Thermal analysis Solid-state chemistry Oxide synthesis

Oxidative Coupling of Methane Catalyst Selectivity: Pr₆O₁₁ vs. La₂O₃, CeO₂, Sm₂O₃

In the oxidative coupling of methane to C₂ hydrocarbons (ethane/ethene), praseodymium oxide (Pr₆O₁₁) derived from praseodymium nitrate yields high C₂ selectivity comparable to La₂O₃ and Sm₂O₃ when tetrachloromethane (TCM) is present in the feedstream, while CeO₂ exhibits very low C₂ selectivity under identical conditions [1]. The Pr-based catalyst forms oxychloride surface species during reaction, which correlates with enhanced C₂ product distribution [1].

Heterogeneous catalysis Methane activation Rare earth oxides

Supercritical CO₂ Complexation Extraction Coefficients: Praseodymium Nitrate vs. Neodymium Nitrate with Tributyl Phosphate

In supercritical carbon dioxide at 308 K, praseodymium nitrate and neodymium nitrate both form 1:4 complexes with tri-n-butyl phosphate (TBP). The conditional extraction coefficients (log Kex) were calculated as 7.45±0.06 for the praseodymium system and 7.52±0.03 for the neodymium system—a small but measurable difference of 0.07 log units [1]. For context, the same neodymium-TBP system in hexane under ambient conditions yields a significantly lower log Kex of 3.4±0.2, demonstrating the solvent-dependent enhancement [1].

Solvent extraction Lanthanide separations Supercritical fluid chemistry

Solid Oxide Fuel Cell Cathode Polarization Resistance: Praseodymium Oxide Infiltrated Electrode vs. Nd-Based Perovskite Baseline

Infiltration of metal-supported SOFC backbones with praseodymium nitrate solution (forming PrOx) followed by Nd₀.₆Sr₀.₄CoO₃₋δ (NSC) produces a binary composite cathode. This composite achieves a polarization resistance (Rp) of 0.05 Ω·cm² at 700 °C, which is a 50% reduction compared to multiphase NSC alone (0.1 Ω·cm²) under identical conditions [1]. The full cell with this composite electrode delivers a peak power density of 329 mW·cm⁻² at 700 °C in 3% H₂O/H₂ fuel [1].

Solid oxide fuel cells Electrode materials Electrochemical impedance spectroscopy

Nanoparticle Synthesis Parameters: Praseodymium Nitrate-Derived Pr₆O₁₁ Particle Size and Surface Area

Praseodymium nitrate serves as a precursor for producing well-crystallized Pr₆O₁₁ nanoparticles via a modified polyol process followed by calcination at 600 °C for 2 hours in air [1]. The resulting nanoparticles exhibit a BET specific surface area of 8.75 m²·g⁻¹, a helium powder density of 5.66 g·cm⁻³, and form elementary blocks of 118 nm composed of slightly agglomerated nanocrystallites approximately 10 nm in size [1]. This morphology enables facile aqueous dispersion via ultrasonication [1].

Nanoparticle synthesis Praseodymium oxide Polyol process

Liquid-Liquid Extraction Kinetics Differential: Pr(III) vs. Nd(III) with Quaternary Ammonium Nitrate Extractant

In nitrate aqueous solution extraction using [A336][NO₃] (trialkylmethylammonium nitrate) via single drop technique, the extraction rate difference between Pr(III) and Nd(III) increases due to a higher complex formation rate constant of DTPA with free/uncomplexed Nd(III) ions compared to Pr(III) ions [1]. This kinetic divergence enables differential separation strategies in NdFeB magnet leaching and rare earth purification circuits.

Hydrometallurgy Rare earth separation Extraction kinetics

Praseodymium(III) Nitrate Hexahydrate (15878-77-0): Validated High-Value Application Scenarios for Procurement Planning


Solid Oxide Fuel Cell Cathode Enhancement via Precursor Infiltration

Praseodymium(III) nitrate hexahydrate aqueous solutions are infiltrated into porous metal-supported SOFC backbones to deposit nanostructured PrOx. This PrOx phase, when combined with Nd₀.₆Sr₀.₄CoO₃₋δ (NSC), forms a binary composite cathode that reduces polarization resistance by 50% (from 0.1 to 0.05 Ω·cm² at 700 °C) compared to NSC alone [1]. The resulting electrode achieves a peak power density of 329 mW·cm⁻² at 700 °C in humidified hydrogen [1]. Procurement of high-purity praseodymium nitrate (99.9% or 99.99% trace metals basis) is critical for reproducible infiltration and electrochemical performance .

Oxidative Coupling of Methane (OCM) Catalyst Precursor Synthesis

Praseodymium nitrate serves as a precursor for synthesizing Pr₆O₁₁ catalysts for oxidative methane coupling to C₂ hydrocarbons. When TCM is co-fed, Pr₆O₁₁ yields high C₂ selectivity comparable to La₂O₃ and Sm₂O₃, whereas CeO₂ exhibits very low C₂ selectivity under identical conditions [2]. The catalyst performance is attributed to in situ oxychloride surface species formation [2]. Researchers procuring lanthanide nitrates for OCM catalyst development should select praseodymium nitrate over cerium nitrate based on this selectivity differential.

Pr₆O₁₁ Nanoparticle Synthesis for Functional Oxide Applications

Praseodymium(III) nitrate hexahydrate enables scalable synthesis of well-crystallized Pr₆O₁₁ nanoparticles via modified polyol processing and calcination at 600 °C for 2 hours [3]. The resulting nanoparticles exhibit a BET surface area of 8.75 m²·g⁻¹, helium density of 5.66 g·cm⁻³, and 118 nm elementary blocks comprising 10 nm crystallites with aqueous dispersibility [3]. This well-characterized synthesis route provides a reproducible platform for producing praseodymium oxide nanomaterials for catalysis, sensing, and electronic applications.

Lanthanide Separation Process Development and Optimization

Praseodymium nitrate and neodymium nitrate exhibit nearly identical TBP complexation extraction coefficients (log Kex = 7.45±0.06 for Pr vs. 7.52±0.03 for Nd) in supercritical CO₂ [4], while kinetic extraction differences with [A336][NO₃] and DTPA arise from higher complex formation rate constants for Nd(III) [5]. These data inform solvent extraction process design for rare earth purification from NdFeB magnet leachates and monazite/bastnasite processing streams. Procurement of high-purity praseodymium nitrate is essential for generating reliable thermodynamic and kinetic separation data.

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